Tetra-n-butylammonium-acetat-hydrat

Hygroscopicity Self-Assembly Quaternary Ammonium Salts

Tetra-n-butylammonium acetate hydrate (CAS 91456-94-9), also referred to as TBAAc hydrate, is a quaternary ammonium salt with the molecular formula C₁₆H₃₆N⁺·CH₃COO⁻·H₂O (C₁₈H₄₁NO₃). It belongs to the class of tetraalkylammonium acetates, which are widely recognized as phase-transfer catalysts and ionic liquid precursors.

Molecular Formula C18H41NO3
Molecular Weight 319.5 g/mol
CAS No. 91456-94-9
Cat. No. B14367506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-n-butylammonium-acetat-hydrat
CAS91456-94-9
Molecular FormulaC18H41NO3
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].O
InChIInChI=1S/C16H36N.C2H4O2.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4;/h5-16H2,1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1
InChIKeyAOLQSMHROKSHOT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-n-butylammonium Acetate Hydrate (CAS 91456-94-9): A Multi-Functional Quaternary Ammonium Salt for Advanced Materials and Synthesis


Tetra-n-butylammonium acetate hydrate (CAS 91456-94-9), also referred to as TBAAc hydrate, is a quaternary ammonium salt with the molecular formula C₁₆H₃₆N⁺·CH₃COO⁻·H₂O (C₁₈H₄₁NO₃). It belongs to the class of tetraalkylammonium acetates, which are widely recognized as phase-transfer catalysts and ionic liquid precursors. Unlike the anhydrous form (CAS 10534-59-5), the hydrate possesses a defined water of crystallization that critically influences its hygroscopic behavior, thermal dissociation enthalpy, and handling properties. In the solid state, TBAAc hydrate forms semi-clathrate hydrate structures that exhibit exceptionally high dissociation heats (up to 212.9 ± 0.9 kJ·kg⁻¹), positioning it as a promising phase-change material for thermal energy storage. [1] In solution, its organic-soluble acetate anion and lipophilic tetrabutylammonium cation enable applications ranging from perovskite solar cell interface engineering to palladium-catalyzed cross-coupling reactions where inorganic acetate salts such as sodium acetate are ineffective.

Why Tetrabutylammonium Salts Cannot Be Interchanged: Counterion-Driven Differences in Performance, Stability, and Material Compatibility


Although all tetrabutylammonium (TBA) salts share a common cation, their counterions dictate markedly different physicochemical properties. Direct head-to-head studies demonstrate that tetrabutylammonium acetate (TBAAc) is significantly more hygroscopic than tetrabutylammonium bromide (TBAB) and tetrabutylammonium nitrate (TBAN), with a reported ranking of TBAAc > TBAB > TBAN. [1] This differential moisture affinity directly impacts storage, handling, and experimental reproducibility—anhydrous TBAAc rapidly deliquesces under ambient humidity, while the defined hydrate form (CAS 91456-94-9) provides a more tractable stoichiometry. Furthermore, the acetate counterion imparts unique chemical functionality—TBAAc serves as a nucleophilic acetate source for SN2 reactions and forms 1D perovskite interlayers (TBAPbI₃) in photovoltaic devices, a capability that halide-based TBA salts cannot replicate. [2] In semi-clathrate hydrate systems, TBAAc and TBAB show divergent hydrate promotion strengths: at a 0.0990 mass fraction, TBAA provides a temperature increment of 6.2 K versus 7.7–13.5 K for TBAB at comparable loadings, indicating counterion-specific phase behavior. [3] These fundamental differences mean that substituting one tetrabutylammonium salt for another—even within the same synthetic protocol—can yield compromised or entirely irreproducible results.

Quantitative Differentiation Evidence: Tetra-n-butylammonium Acetate Hydrate Versus Closest Comparators


Hygroscopicity Ranking: TBAAc Hydrate vs. Tetrabutylammonium Bromide and Nitrate

In a direct comparative study of air/salt interfacial self-assembly, the hygroscopicity of three tetrabutylammonium salts was quantitatively ranked as TBAAc > TBAB > TBAN. [1] The extreme moisture affinity of TBAAc drives spontaneous water adsorption and surfactant self-assembly upon cooling from 100 °C in ambient air, a behavior not observed to the same degree with the bromide or nitrate analogs. [1] This property makes the defined hydrate form (CAS 91456-94-9) the preferred procurement specification when consistent water stoichiometry is critical for reaction or formulation reproducibility, as the anhydrous form (CAS 10534-59-5) rapidly and uncontrollably absorbs atmospheric moisture.

Hygroscopicity Self-Assembly Quaternary Ammonium Salts

Perovskite Solar Cell Power Conversion Efficiency: TBAAc-Treated Devices vs. Untreated Controls

When tetra-n-butylammonium acetate (TBAAc) is applied as a surface treatment to create a 1D/3D perovskite heterojunction, the power conversion efficiency (PCE) of the resulting solar cells increases from 18.4% to 20.1%—an absolute gain of +1.7 percentage points relative to the untreated control device. [1] This enhancement is attributed to anion-regulated intrusion of 1D TBAPbI₃ perovskite forming a gradual, gradient-energy-level heterojunction that simultaneously passivates defects and balances charge transport with moisture/oxygen blocking. The TBAAc-treated unencapsulated device additionally retains 90% of its initial PCE after 2,400 hours of storage at 30 ± 5% relative humidity and 25 ± 5 °C. [1]

Perovskite Solar Cells Interface Engineering Power Conversion Efficiency

Thermal Energy Storage: Dissociation Heat of TBAAc Hydrate vs. Tetrabutylammonium Hydroxide Hydrate

Tetrabutylammonium acetate hydrates and tetrabutylammonium hydroxide hydrates were both evaluated as phase-change thermal energy storage media for air conditioning and lithium-ion battery cooling. [1] The largest measured dissociation heat of TBAAc hydrates was 212.9 ± 0.9 kJ·kg⁻¹, which exceeds that of tetrabutylammonium hydroxide hydrates (200.4 ± 2.2 kJ·kg⁻¹) by approximately 6.2%. [1] Both materials outperform the dissociation enthalpies typical of other common ionic semi-clathrate hydrates based on tetrabutylammonium halide salts, positioning TBAAc hydrate as a leading candidate for ambient-pressure thermal storage applications.

Thermal Energy Storage Phase Change Materials Semiclathrate Hydrates

Methane Semi-Clathrate Hydrate Promotion: TBAAc vs. TBAB as Thermodynamic Promoters

A systematic experimental study compared the semi-clathrate hydrate phase equilibrium conditions for methane + water systems promoted by tetrabutylammonium bromide (TBAB) and tetrabutylammonium acetate (TBAA). [1] At a 0.0990 mass fraction, TBAA shifts the hydrate phase equilibrium temperature by 6.2 K relative to pure water, whereas TBAB at 0.0350, 0.0490, and 0.1500 mass fractions yields temperature increments of 7.7, 9.4, and 13.5 K, respectively. [1] The milder promotion by TBAAc is attributed to the acetate anion's different guest-host interactions within the hydrate cage structure, conveying a counterion-specific tuning capability: TBAB is preferred when maximum thermodynamic promotion is desired, while TBAAc is advantageous when a more moderate shift is needed to balance hydrate formation kinetics with pressure-temperature process constraints.

Gas Hydrates Methane Storage Semi-Clathrate Hydrates

Organic-Phase Acetate Delivery: TBAAc vs. Sodium Acetate and Halide-Based TBA Salts

Tetrabutylammonium acetate is established as an effective alternative to sodium acetate (NaOAc) specifically because of its good solubility in organic solvents, where NaOAc is essentially insoluble. This enables TBAAc to deliver nucleophilic acetate ions for SN2 substitution reactions in homogeneous organic media. Unlike tetrabutylammonium bromide or chloride, TBAAc provides the chemically reactive acetate anion rather than a halide leaving group. While this advantage is primarily a class-level property shared with the anhydrous form, the hydrate variant (CAS 91456-94-9) offers the additional benefit of defined stoichiometry for reactions where precise acetate-to-water ratios influence reaction kinetics, such as in molten-salt-mediated palladium-catalyzed oxidative coupling reactions. [1]

Phase-Transfer Catalysis Nucleophilic Substitution Organic Synthesis

High-Value Application Scenarios for Tetra-n-butylammonium Acetate Hydrate Where Selection Over Alternatives Is Quantitatively Supported


Perovskite Solar Cell Interface Engineering Requiring Quantifiable PCE Gains

Research groups fabricating carbon-electrode-based, hole-transport-layer-free CsPbI₃ perovskite solar cells should prioritize TBAAc hydrate over other tetrabutylammonium salts or alkali acetate salts. The compound forms a 1D TBAPbI₃ interlayer that boosts PCE by +1.7 absolute percentage points (from 18.4% to 20.1%) while retaining 90% of initial efficiency after 2,400 hours in ambient air. [1] Neither TBAB, TBACl, nor sodium acetate can replicate this dual-function passivation and 1D/3D heterojunction formation.

Compact Thermal Energy Storage Systems for Battery Cooling and Air Conditioning

For phase-change material (PCM) developers targeting ambient-pressure thermal energy storage, TBAAc hydrate delivers the highest dissociation heat (212.9 ± 0.9 kJ·kg⁻¹) among tested tetrabutylammonium-based semi-clathrate hydrates, surpassing tetrabutylammonium hydroxide hydrate by 6.2%. [2] This quantifiable energy density advantage directly translates to smaller heat exchanger volumes and reduced material mass for equivalent cooling capacity in lithium-ion battery thermal management systems.

Controlled Gas Hydrate Formation for Methane Storage and Separation

Process engineers designing semi-clathrate hydrate-based methane storage or gas separation systems can select TBAAc hydrate when a moderate thermodynamic promotion (ΔT = 6.2 K at 0.0990 mass fraction) is desired, versus the stronger promotion of TBAB (ΔT = 7.7–13.5 K across 0.035–0.15 mass fractions). [3] The milder shift facilitates controlled hydrate dissociation with lower energy input, offering operational flexibility not available with bromide-based promoters.

Water-Sensitive Organic Synthesis Requiring Defined Acetate Stoichiometry

Synthetic chemists performing SN2 substitutions, palladium-catalyzed cross-couplings in molten salt media, or alkynylation reactions of carbonyl compounds should procure the hydrate form (CAS 91456-94-9) when precise acetate-to-water stoichiometry is critical. [1] The defined water content avoids the uncontrollable hygroscopic deliquescence of anhydrous TBAAc, ensuring batch-to-batch reproducibility in gravimetric preparation and reaction kinetics.

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